molecular formula C17H14F3N3O3 B4933774 (2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4933774
M. Wt: 365.31 g/mol
InChI Key: QKWOMBIXUCUUJF-UHFFFAOYSA-N
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Description

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with fluorinated phenyl groups and a nitro group

Properties

IUPAC Name

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c18-13-3-1-2-12(16(13)20)17(24)22-8-6-21(7-9-22)15-5-4-11(23(25)26)10-14(15)19/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWOMBIXUCUUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorinated phenyl groups and the nitro group. Common reagents used in these reactions include fluorinated benzene derivatives, nitrobenzene, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups such as alkyl, hydroxyl, or amino groups.

Scientific Research Applications

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the nitro group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
  • (2,3-difluorophenyl)-[4-(2-bromo-4-nitrophenyl)piperazin-1-yl]methanone
  • (2,3-difluorophenyl)-[4-(2-iodo-4-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of multiple fluorine atoms, which can enhance its chemical stability and biological activity

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